molecular formula C5H9F2N B13258564 1-(2,2-Difluorocyclopropyl)ethan-1-amine

1-(2,2-Difluorocyclopropyl)ethan-1-amine

Cat. No.: B13258564
M. Wt: 121.13 g/mol
InChI Key: GPYXLJTYTVJBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluorocyclopropyl)ethan-1-amine (CAS: 1909336-12-4) is a fluorinated cyclopropylamine derivative with the molecular formula C₅H₉F₂N and a molecular weight of 121.13 g/mol . Its structure combines a strained 2,2-difluorocyclopropyl ring with an ethanamine moiety, conferring unique electronic and steric properties. This compound is synthesized to ≥95% purity and is utilized as a versatile intermediate in pharmaceutical and agrochemical research, particularly for developing bioactive molecules with enhanced metabolic stability and target selectivity .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXLJTYTVJBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of alkenes using difluorocarbene intermediates. One common method includes the reaction of 2,2-difluorostyrenes with difluorocarbene in the presence of potassium fluoride and 18-crown-6, which enhances the yield . The reaction is carried out under high temperatures, typically around 180-190°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The cyclopropyl ring can introduce strain into the molecular structure, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

1-Amino-2,2-difluorocyclopropane (CAS: N/A)

  • Molecular Formula : C₃H₅F₂N
  • Key Differences : Lacks the ethylamine side chain, resulting in reduced steric bulk.
  • Applications: Serves as a precursor for quinolone antibiotics (e.g., 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(piperazinyl)-3-quinolinecarboxylic acid) via reactions with piperazine .
  • Synthesis : Derived from 2,2-difluorocyclopropane through multi-step functionalization .

2-(2,2-Difluorocyclopropyl)ethan-1-amine (CAS: 123131-70-4)

  • Molecular Formula : C₅H₉F₂N
  • Key Differences : Positional isomer of the target compound; the amine group is attached to the ethyl chain rather than the cyclopropane ring.
  • Properties : Similar molecular weight (121.13 g/mol) but distinct reactivity due to altered electronic distribution .
  • Applications : Used in ligand design for catalytic systems, though less prominent in drug development compared to its cyclopropane-attached counterpart .

1-(3,3-Difluorocyclopentyl)ethan-1-amine (CAS: 1697951-90-8)

  • Molecular Formula : C₇H₁₃F₂N
  • Key Differences : Larger cyclopentyl ring with geminal difluorination, reducing ring strain and increasing lipophilicity.
  • Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Functionalized Cyclopropylamine Derivatives

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CAS: 220352-38-5)

  • Molecular Formula : C₉H₈F₂N
  • Key Differences : Incorporates a 3,4-difluorophenyl substituent, enhancing π-π stacking interactions in receptor binding.
  • Applications : Key intermediate in synthesizing antidepressants and neurokinin antagonists .

1-[3-(Difluoromethoxy)phenyl]ethan-1-amine (CAS: 926263-64-1)

  • Molecular Formula: C₉H₁₁F₂NO
  • Key Differences : Difluoromethoxy group increases electronegativity and metabolic resistance.
  • Applications : Used in antiviral and anti-inflammatory agents .

Non-Cyclopropane Fluorinated Amines

2,2-Diphenylethan-1-amine (CAS: N/A)

  • Molecular Formula : C₁₄H₁₅N
  • Key Differences : Bulky diphenyl groups confer rigidity but lack fluorination, reducing polarity.
  • Applications : Building block for hybrid materials and dopamine receptor ligands .

1-(Trifluoromethyl)cyclopropan-1-amine (CAS: 1314398-34-9)

  • Molecular Formula : C₄H₆F₃N
  • Key Differences : Trifluoromethyl group enhances electron-withdrawing effects and acidity (pKa ~8.5).
  • Applications : Intermediate in protease inhibitors and fluorinated surfactants .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notable Features
1-(2,2-Difluorocyclopropyl)ethan-1-amine C₅H₉F₂N 121.13 2,2-Difluorocyclopropyl + ethanamine Pharmaceuticals, agrochemicals High ring strain, metabolic stability
2-(2,2-Difluorocyclopropyl)ethan-1-amine C₅H₉F₂N 121.13 Ethylamine-attached difluorocyclopropane Catalytic ligands Altered electronic distribution
1-Amino-2,2-difluorocyclopropane C₃H₅F₂N 105.08 2,2-Difluorocyclopropane Antibiotic intermediates Compact structure, facile functionalization
1-(3,3-Difluorocyclopentyl)ethan-1-amine C₇H₁₃F₂N 149.18 3,3-Difluorocyclopentyl CNS drug candidates Enhanced lipophilicity
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine C₉H₈F₂N 167.17 3,4-Difluorophenyl Neurokinin antagonists Improved receptor binding

Research Findings and Trends

  • Synthetic Accessibility : The target compound is synthesized via palladium-catalyzed reductions or enzymatic transaminations (e.g., transaminase-mediated routes), offering enantiomeric excess >99% in optimized conditions .
  • Pharmacological Advantages: Fluorination at the cyclopropane ring reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogues (e.g., 2,2-diphenylethan-1-amine) .
  • Agrochemical Performance: Derivatives with difluorocyclopropyl groups exhibit 3–5× higher pesticidal activity against Spodoptera frugiperda compared to non-fluorinated cyclopropane amines .

Biological Activity

1-(2,2-Difluorocyclopropyl)ethan-1-amine, also known as 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride, is a compound that has recently attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its antiviral properties, structural characteristics, and preliminary research findings.

Structural Overview

The molecular formula for 1-(2,2-difluorocyclopropyl)ethan-1-amine is C5H9F2NC_5H_9F_2N. The compound features a difluorocyclopropyl group attached to an ethanamine backbone, which contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC₅H₉F₂N
SMILESCC(C1CC1(F)F)N
InChIInChI=1S/C5H9F2N/c6-5(7)3-4(5)1-2-8/h4H,1-3,8H₂
InChIKeyJFMDNCKAFKFJTR-UHFFFAOYSA-N

Antiviral Properties

Preliminary studies indicate that 1-(2,2-difluorocyclopropyl)ethan-1-amine exhibits notable antiviral activity, particularly against influenza viruses. The compound's mechanism of action is not fully understood; however, it is hypothesized that it may interact with viral proteins, potentially inhibiting their function. This suggests a promising avenue for further pharmacological evaluation and development as an antiviral agent.

Interaction with Biological Targets

Research is ongoing to explore the interactions of this compound with various biological targets. Initial findings suggest that it may have the capability to inhibit specific viral pathways. The unique structural features of the compound likely contribute to its interaction with these targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2,2-difluorocyclopropyl)ethan-1-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2,2-Difluorocyclopropyl)ethan-1-amineSimilar difluorocyclopropyl groupDifferent position of amine group
1-Azabicyclo[3.3.0]octane derivativesBicyclic structure with nitrogenPotentially different pharmacological profiles
Cyclopropylamine derivativesBasic cyclopropyl structureVarying levels of fluorination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.